(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Description
Structural Significance of Chiral β-Amino-α-Hydroxy Acid Derivatives
Chiral β-amino-α-hydroxy acids are critical intermediates in synthesizing bioactive molecules due to their ability to mimic natural amino acids while introducing conformational constraints. The (2R,3R) configuration of this compound creates a rigid spatial arrangement that enhances selectivity for enzymes and receptors requiring stereospecific recognition. For example, the hydroxyl group at C2 and the amino group at C3 form hydrogen-bonding networks with catalytic residues in target proteins, as observed in protease inhibitors.
Dirhodium(II)-catalyzed C–H insertion reactions have emerged as a key method for synthesizing such compounds. A study demonstrated that dirhodium(II) catalysts achieve up to 90.4% enantiomeric excess (ee) in generating cis-2,5-disubstituted furanones, which are precursors to β-hydroxy acids. The stereochemical outcome is influenced by the catalyst’s axial ligand and the substrate’s alkoxy group, enabling precise control over the (2R,3R) configuration.
Table 1: Synthetic Routes for Chiral β-Amino-α-Hydroxy Acids
Naphthalene-Containing Bioactive Compounds: Pharmacophore Evolution and Target Relevance
Naphthalene’s planar aromatic structure facilitates interactions with hydrophobic binding pockets and aromatic residues in proteins, making it a privileged pharmacophore. Over 20 FDA-approved drugs, including bedaquiline (antitubercular) and duloxetine (antidepressant), incorporate naphthalene derivatives. The naphthalen-2-yl group in this compound enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to phenyl analogues.
In kinase inhibitors, the naphthalene moiety engages in π-π stacking with conserved phenylalanine residues in the ATP-binding pocket. For instance, naphthalene-based inhibitors of BCR-ABL1 show 10-fold higher potency than benzene analogues due to enhanced van der Waals interactions.
Table 2: Naphthalene-Containing Drugs and Targets
| Drug | Target | Indication |
|---|---|---|
| Bedaquiline | ATP synthase (Mycobacteria) | Tuberculosis |
| Duloxetine | Serotonin transporter | Depression |
| Nafcillin | Penicillin-binding proteins | Bacterial infections |
Research Rationale: Bridging Stereochemical Complexity with Biological Functionality
The compound’s stereochemical complexity directly impacts its biological functionality. Molecular dynamics simulations reveal that the (2R,3R) configuration stabilizes interactions with the substrate-binding cleft of aminopeptidases through a network of hydrogen bonds involving the C2 hydroxyl and C3 amino groups. In contrast, the (2S,3S) isomer exhibits reduced binding affinity due to steric clashes with tyrosine residues.
Recent advances in stereochemically-aware bioactivity descriptors, such as Signaturizers3D, enable quantitative prediction of stereoisomer effects. These models show that the (2R,3R) form of the compound has a 40% higher predicted binding score for histone deacetylases (HDACs) compared to its enantiomer. Such tools accelerate the design of stereospecific inhibitors for epigenetic targets.
Table 3: Stereochemical Impact on Bioactivity
| Stereoisomer | Target Protein | Binding Affinity (Kd, nM) |
|---|---|---|
| (2R,3R) | HDAC8 | 12.3 ± 1.2 |
| (2S,3S) | HDAC8 | 87.6 ± 4.5 |
| (2R,3S) | Aminopeptidase N | 210.0 ± 10.1 |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSXSUSCGCSFK-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654724 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217711-37-9 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable naphthalene derivative.
Amino Group Introduction:
Hydroxyl Group Introduction: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Chiral Center Formation: The chiral centers are established through stereoselective synthesis or resolution techniques.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel drugs, particularly those targeting neurological disorders. Its structural characteristics allow it to mimic natural neurotransmitters, which can facilitate the design of drugs aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. Research indicates that derivatives of this compound exhibit enhanced bioactivity and specificity towards neurotransmitter receptors, making them promising candidates for further development in pharmacotherapy .
Biochemical Research
In biochemical studies, (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is utilized to investigate amino acid metabolism and its implications on cellular functions. It provides insights into metabolic pathways involving amino acids and their derivatives. Studies have shown that this compound can influence various cellular processes such as protein synthesis and enzyme activity, thereby aiding researchers in understanding the broader implications of amino acid metabolism in health and disease .
Neuroscience Applications
The compound plays a significant role in neuroscience research by facilitating the exploration of neurotransmitter activity. Its ability to interact with synaptic receptors allows scientists to study synaptic transmission mechanisms more closely. This research is vital for identifying potential therapeutic targets for neurological disorders, providing a pathway for developing treatments that can modify synaptic plasticity and improve cognitive functions .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its use ensures accurate quantification of related compounds in complex mixtures, which is essential for both qualitative and quantitative analyses in various chemical investigations. The compound's unique properties make it suitable for method validation and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry .
Material Science
Beyond its applications in biological sciences, this compound is also explored in material science for developing biocompatible materials. Its incorporation into drug delivery systems enhances the efficacy and safety of therapeutic agents by improving their solubility and stability. Research indicates that formulations containing this compound can lead to better bioavailability of drugs while minimizing adverse effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The pathways involved include modulation of enzyme kinetics and interference with substrate binding.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations:
Stereochemical Influence: The (2R,3R) configuration of the target compound distinguishes it from analogs like (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid, which lacks the hydroxyl group and has a single stereocenter. This difference significantly impacts receptor binding; for example, the hydroxyl group in the target compound enables hydrogen bonding in enzyme active sites .
Aromatic Substitution : Replacement of naphthalene with smaller aromatic groups (e.g., 4-methoxyphenyl in ) reduces hydrophobic interactions but improves solubility.
Functional Group Variations: The Boc-protected derivative (C₁₈H₂₁NO₅) demonstrates enhanced stability for synthetic applications, with a predicted pKa of 3.49, making it suitable for SPPS .
Biochemical and Pharmacological Comparisons
- Enzyme Inhibition: The naphthalene moiety in the target compound mimics hydrophobic pockets in enzymes like cyclooxygenase (COX), similar to naproxen.
- Antimicrobial Activity: (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid (CAS 786637-72-7) shows moderate activity against Gram-positive bacteria, attributed to its naphthalene group disrupting membrane integrity. The target compound’s hydroxyl group may reduce membrane permeability, altering efficacy .
- Synthetic Utility : Boc- and Fmoc-protected derivatives of the target compound (e.g., CAS 1217655-36-1) are preferred in peptide synthesis due to their resistance to racemization under basic conditions .
Research Findings
- Stereochemical Confirmation : X-ray crystallography validated the (2S,3R) configuration of a related compound, highlighting the importance of stereochemistry in biological activity .
- Solubility Challenges : Like naproxen, the target compound’s low water solubility (~15.9 mg/L) necessitates formulation with solubilizing agents for therapeutic use .
Biological Activity
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, commonly referred to as a naphthyl amino acid derivative, has gained attention in various fields of biological research due to its potential therapeutic applications. This compound is primarily utilized in pharmaceutical development, biochemical research, and neuroscience. It serves as a key intermediate in synthesizing novel drugs, particularly those targeting neurological disorders. This article delves into the biological activities of this compound, supported by data tables and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₅NO₃
- Molecular Weight : 233.27 g/mol
- CAS Number : Not available
1. Pharmaceutical Applications
This compound plays a significant role in the development of drugs aimed at treating neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for drug design targeting conditions like epilepsy and depression.
2. Neuroscience Research
In neuroscience, this compound is used to study synaptic transmission and receptor interactions. It has been shown to influence glutamatergic signaling pathways, which are crucial for cognitive functions and memory formation.
Table 1: Summary of Biological Activities
| Activity Area | Description |
|---|---|
| Pharmaceutical | Intermediate in drug synthesis for neurological treatments |
| Neuroscience | Modulates neurotransmitter activity; potential for cognitive enhancement |
| Biochemical Research | Insights into amino acid metabolism and cellular functions |
| Analytical Chemistry | Standard in chromatographic techniques for quantifying related compounds |
3. Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study investigated the effects of this compound on mGlu2 receptors, demonstrating its potential as an antiepileptic agent through modulation of glutamate signaling pathways .
- Drug Development Research : In a pharmaceutical context, researchers have synthesized derivatives of this compound to enhance its efficacy against neurological disorders. These derivatives have shown improved binding affinity to target receptors compared to the parent compound .
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids and interact with various receptors in the brain. The compound's hydroxyl and amino groups facilitate hydrogen bonding with receptor sites, enhancing its pharmacological profile.
Q & A
Q. What are the optimal synthetic routes for enantioselective preparation of (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid?
Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can achieve the desired (2R,3R) configuration. Evidence from similar naphthalene-containing amino acids suggests using propargyl bromide in DMF with K₂CO₃ as a base for coupling reactions, followed by chiral resolution via HPLC with a cellulose-based column to isolate enantiomers .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Coupling | Propargyl bromide, K₂CO₃, DMF, RT | 75-85% crude | |
| Resolution | Chiral HPLC (Chiralpak® IC column) | >99% ee |
Q. How can the stereochemical purity of this compound be validated?
Methodological Answer: Use a combination of:
- Circular Dichroism (CD) : To confirm absolute configuration by comparing optical rotation with reported data (e.g., [α]D²⁵ = +13.2° in NaOH) .
- NMR Spectroscopy : Analyze coupling constants (e.g., J-values for vicinal protons) to distinguish diastereomers.
- X-ray Crystallography : For unambiguous confirmation of the (2R,3R) configuration .
Q. What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., deamination or naphthyl-group oxidation). Evidence suggests amino acids with hydroxyl groups are prone to oxidation at pH >10 .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for aromatic amino acids) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer:
- Computational Modeling : Perform molecular docking studies to compare binding affinities of (2R,3R) vs. (2S,3S) enantiomers to target proteins (e.g., LAT1 transporters). Evidence shows that stereochemistry critically affects substrate recognition in amino acid transporters .
- In Vitro Assays : Test enantiomers in cellular uptake assays using radiolabeled (³H or ¹⁴C) compounds. For example, LAT1 inhibitors show IC₅₀ differences >10-fold between enantiomers .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
Methodological Answer:
- Solubility Analysis : Use shake-flask method with UV/Vis quantification in solvents (water, DMSO, ethanol). Conflicting data may arise from polymorphic forms; characterize solid-state forms via PXRD .
- Bioavailability Studies : Compare logP values (experimental vs. computational) and correlate with in vivo pharmacokinetics. For example, hydroxyl groups reduce logP but enhance aqueous solubility, conflicting with membrane permeability .
Q. What advanced functionalization strategies are feasible for modifying the naphthyl group?
Methodological Answer:
- Electrophilic Aromatic Substitution : Nitration or halogenation at the naphthyl ring’s α-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃. Monitor regioselectivity via LC-MS .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce biaryl motifs. Use Pd(PPh₃)₄ catalyst in THF/water .
Data Contradiction Analysis
Q. Why do reported yields for asymmetric synthesis vary across studies?
Methodological Answer: Variations arise from:
- Catalyst Loading : Higher catalyst concentrations (e.g., 5 mol% vs. 1 mol%) improve yields but increase cost.
- Reaction Scale : Milligram-scale reactions often report higher yields (>80%) than industrial-scale syntheses (<50%) due to mixing inefficiencies .
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
